molecular formula C10H9FN2O3S B3162399 2-(2-Oxo-1,2-dihydroquinoxalin-1-yl)ethane-1-sulfonyl fluoride CAS No. 877977-29-2

2-(2-Oxo-1,2-dihydroquinoxalin-1-yl)ethane-1-sulfonyl fluoride

Cat. No. B3162399
CAS RN: 877977-29-2
M. Wt: 256.26 g/mol
InChI Key: DJQQQUGFNDIGQG-UHFFFAOYSA-N
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Description

2-(2-Oxo-1,2-dihydroquinoxalin-1-yl)ethane-1-sulfonyl fluoride is a chemical compound used for pharmaceutical testing . It has a molecular formula of C10H9FN2O3S and a molecular weight of 256.26 g/mol.

Scientific Research Applications

Biodegradation and Environmental Fate The biodegradation of fluorinated substances, including their metabolites and structural analogs, is crucial for understanding how these substances reach the environment and their eventual fate. For instance, desulfonation of highly fluorinated surfactants can occur under certain conditions, leading to the generation of less heavily fluorinated molecules showing complex metabolic behavior. This finding is significant for evaluating the environmental impact and designing novel, more environmentally benign fluorosurfactants (Frömel & Knepper, 2010).

Synthesis and Catalytic Applications

Transition Metal-Catalyzed Reactions The use of perfluoroalkane-sulfonates, specifically cost-effective nonafluorobutanesulfonates (nonaflates), has gained attention in transition metal-catalyzed reactions and other transformations. Recent research underscores their advantages over commonly used triflates, demonstrating their utility in a variety of metal-catalyzed processes such as Heck, Suzuki, Sonogashira, Stille, Negishi couplings, or amination reactions. These findings indicate the potential of nonaflates and similar fluorinated sulfonates in both laboratory and industrial-scale organic synthesis (Hoegermeier & Reissig, 2009).

Health and Toxicological Concerns

Health Implications of Fluorine Compounds A review of human health effects of fluoride underscores the complex nature of its impact on human health. While fluoride is recognized for its dental caries prevention effect, there is growing evidence suggesting that it has the potential to cause major adverse human health problems. It's worth noting that the practice of artificial water fluoridation is a controversial public health measure, and there is a call for reconsideration of its global application. Moreover, there is a need for public health approaches for global dental caries reduction that do not involve systemic ingestion of fluoride (Peckham & Awofeso, 2014).

properties

IUPAC Name

2-(2-oxoquinoxalin-1-yl)ethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O3S/c11-17(15,16)6-5-13-9-4-2-1-3-8(9)12-7-10(13)14/h1-4,7H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQQQUGFNDIGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=O)N2CCS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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